molecular formula C4HF3IN3O2 B3047123 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole CAS No. 1354703-44-8

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3047123
CAS No.: 1354703-44-8
M. Wt: 306.97
InChI Key: VWMNGTOHCFWJJB-UHFFFAOYSA-N
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Description

4-Iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS 1354703-44-8) is a halogenated, electron-deficient pyrazole derivative engineered to serve as a versatile synthetic intermediate in advanced organic synthesis and medicinal chemistry research. Its molecular structure, which features an iodine atom at the 4-position and a strong electron-withdrawing nitro group at the 3-position, makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings . These reactions are pivotal for constructing complex biaryl and conjugated systems, which are core structures in many functional molecules . The presence of the trifluoromethyl group is of particular interest, as this moiety is known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates, making derivatives of this compound valuable for the development of new pharmaceuticals and agrochemicals . Pyrazole scaffolds, in general, are recognized as privileged structures in drug discovery and have been associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-iodo-5-nitro-3-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3IN3O2/c5-4(6,7)2-1(8)3(10-9-2)11(12)13/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMNGTOHCFWJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(F)(F)F)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236182
Record name 1H-Pyrazole, 4-iodo-3-nitro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354703-44-8
Record name 1H-Pyrazole, 4-iodo-3-nitro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354703-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-iodo-3-nitro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the pyrazole ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Iodination: Introduction of the iodine atom using iodine or iodine monochloride in the presence of a suitable catalyst.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the iodine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., thiols, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-iodo-3-amino-5-(trifluoromethyl)-1H-pyrazole.

Scientific Research Applications

4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Comparisons

The table below highlights key structural and functional differences between the target compound and analogous derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
4-Iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole 3-NO₂, 4-I, 5-CF₃ C₄H₂F₃IN₂O₂ 325.98* Cross-coupling precursor; high electrophilicity
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 4-Br, 5-CF₃, 1-Ph C₁₀H₇BrF₃N₂ 308.08 Suzuki coupling; agrochemical intermediates
3-Chloro-4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole 3-Cl, 4-I, 5-CF₃, 1-Me C₆H₅ClF₃IN₂ 324.47 Herbicidal activity; cross-coupling reactivity
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole 4-NO₂, 3-CF₃, 5-Me, 1-benzyl C₁₄H₁₄F₃N₃O₂ 329.28 Pharmaceutical intermediate (GLUT1 inhibitor)

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Reactivity: Iodo vs. Bromo: The 4-iodo group in the target compound enhances cross-coupling efficiency compared to bromo analogs (e.g., 4-bromo-1-phenyl-5-CF₃-pyrazole), as iodine is a superior leaving group .

Steric and Electronic Profiles :

  • Trifluoromethyl at position 5 contributes to lipophilicity and thermal stability, as seen in agrochemical derivatives (e.g., 3-chloro-4-iodo-1-Me-5-CF₃-pyrazole) .
  • Derivatives with aryl substituents (e.g., 1-phenyl in ) exhibit enhanced π-stacking interactions, useful in materials science .

Biological Activity

4-Iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole is a synthetic compound notable for its unique structural features, including iodine, nitro, and trifluoromethyl groups attached to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C4H2F3N3O2
  • Molecular Weight : 207.08 g/mol
  • CAS Number : 1354703-44-8

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Nitration : Introduction of the nitro group using nitrating agents.
  • Iodination : Iodine incorporation using iodine monochloride.
  • Trifluoromethylation : Addition of the trifluoromethyl group using trifluoromethyl iodide.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, primarily through its interaction with enzymes and receptors.

The mechanism of action involves modulation of enzyme activity and receptor binding. The presence of the nitro and trifluoromethyl groups enhances the compound's reactivity and binding affinity towards specific biological targets, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
AHeLa15.2
BCaCo-210.5
CH9c212.8

These findings suggest that modifications to the pyrazole structure can lead to enhanced anticancer properties .

Anti-inflammatory Activity

Another study highlighted the anti-inflammatory potential of substituted pyrazoles, indicating that compounds with similar structures to this compound exhibited significant inhibition of inflammatory markers in vitro:

CompoundInhibition (%) at 50 μM
D70
E65
F80

This suggests that the compound may also play a role in managing inflammatory conditions .

Comparison with Similar Compounds

This compound is compared with other pyrazole derivatives based on their biological activities:

Compound NameAnticancer Activity (IC50)Anti-inflammatory Activity (%)
This compoundTBDTBD
Pyrazole Derivative A12.075
Pyrazole Derivative B9.868

The unique combination of functional groups in this compound may confer distinct biological properties compared to these derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole, and what challenges arise in introducing multiple electron-withdrawing groups?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. For example, trifluoromethyl groups are often introduced via nucleophilic substitution or cyclocondensation reactions using precursors like 3-methyl-5-(trifluoromethyl)-1H-pyrazole . Nitration requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or decomposition . Iodination may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents, though steric hindrance from the trifluoromethyl group can reduce regioselectivity . Challenges include competing side reactions (e.g., dehalogenation) and maintaining stability under harsh acidic/nitrating conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how do substituents influence spectral interpretation?

  • Methodological Answer :

  • ¹H/¹³C NMR : The electron-withdrawing nitro and trifluoromethyl groups deshield adjacent protons, causing downfield shifts (e.g., pyrazole C-H signals at δ 8.5–9.5 ppm) . Iodo substituents induce splitting due to coupling with adjacent nuclei .
  • ¹⁹F NMR : The CF₃ group produces a distinct singlet near δ -60 ppm, while nitro groups do not interfere .
  • IR Spectroscopy : Strong NO₂ asymmetric stretching (~1530 cm⁻¹) and C-F stretches (~1150 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in predicting the reactivity and regioselectivity of electrophilic substitutions in polyhalogenated pyrazole systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and charge distributions to predict regioselectivity. For example, the nitro group’s meta-directing effect and the trifluoromethyl group’s steric bulk can be modeled to identify favored sites for iodination or cross-coupling . Computational studies on analogous compounds (e.g., 4-iodopyrazole-Pd complexes) reveal ligand effects on reaction pathways, guiding catalyst selection .

Q. What strategies resolve contradictions in reported biological activities of trifluoromethylpyrazole derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or structural analogs with subtle differences. For example, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide shows varied agrochemical activity depending on substituent positioning . Strategies include:

  • Orthogonal Assays : Validate activity via enzymatic, cell-based, and in vivo models.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitro with cyano) to isolate contributing factors .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., binding modes in triazole-pyrazole hybrids) with biological results .

Q. How do steric and electronic effects of the iodo and nitro substituents influence the compound’s participation in cross-coupling reactions?

  • Methodological Answer : The iodo group’s large atomic radius creates steric hindrance, limiting access to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura) . However, its strong electron-withdrawing nature activates the pyrazole ring for nucleophilic aromatic substitution. Nitro groups further enhance electrophilicity but may require reduction to NH₂ for subsequent functionalization. Computational modeling (e.g., Fukui indices) identifies reactive sites, enabling targeted ligand design .

Q. What are the key considerations in designing stable formulations of nitro-containing pyrazoles for in vivo pharmacological studies?

  • Methodological Answer :

  • pH Stability : Nitro groups are prone to reduction under acidic conditions; formulations should buffer near physiological pH (7.4) .
  • Light Sensitivity : Iodo and nitro substituents increase photolability; use amber vials and inert atmospheres during storage .
  • Prodrug Strategies : Mask reactive groups (e.g., esterifying carboxylic acids) to improve bioavailability, as seen in 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
4-iodo-3-nitro-5-(trifluoromethyl)-1H-pyrazole

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